molecular formula C14H8Cl2N2OS2 B3720131 (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B3720131
M. Wt: 355.3 g/mol
InChI Key: OJFNDYGSXKVVRZ-XFFZJAGNSA-N
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Description

The (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is a synthetic thiazole derivative designed for biochemical research. Thiazole and thiazolidinone scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of significant interest in oncology research. A structurally similar analog, where the thiophene ring is replaced by furan, has demonstrated promising in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines, suggesting the potential of this chemical series as a candidate for anticancer agent development . Furthermore, the same analog exhibited potent anti-inflammatory activity, with an IC50 value comparable to the standard drug diclofenac sodium . The molecular mechanism of action for such compounds may involve interaction with key cellular targets like cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation . Research into 2-iminothiazolidin-4-ones also highlights their potential for stereoisomerism, adding a layer of complexity and specificity to their biological interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS2/c15-9-4-1-5-10(12(9)16)17-14-18-13(19)11(21-14)7-8-3-2-6-20-8/h1-7H,(H,17,18,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFNDYGSXKVVRZ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and thiophene groups. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced techniques such as catalytic oxidation and response surface methodology can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations in Thiazole Derivatives

The biological and chemical profiles of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity Unique Features
Target Compound 1,3-Thiazol-4(5H)-one - 2,3-Dichlorophenylamino
- Thiophen-2-ylmethylidene
Potential anticancer, antimicrobial Enhanced electrophilicity due to Cl atoms; thiophene improves π-π stacking
Thiazolidinedione Thiazolidinone - None (parent structure) Antidiabetic Lacks aromatic substituents; modulates PPARγ receptors
(5Z)-5-(2,4-Dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one 1,3-Thiazol-4(5H)-one - Dimethoxybenzylidene
- Dimethylphenylamino
Antimicrobial, anticancer Methoxy groups increase lipophilicity; reduced halogenation weakens target specificity
(5Z)-5-[(5-Bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one 1,3-Thiazol-4(5H)-one - Halogenated aromatic system
- Ethylanilino
Anticancer, antiviral Heavy halogens (Br, I) improve radiolabeling potential but increase toxicity
(5Z)-2-(3-Chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Fused thiazolo-triazole - Chlorophenyl
- Fluorobenzylidene
Anti-inflammatory, anticancer Bicyclic system enhances rigidity; fluorine improves metabolic stability

Impact of Substituents on Bioactivity

  • Halogenation: The 2,3-dichlorophenyl group in the target compound enhances electrophilicity, promoting covalent interactions with cysteine residues in enzymes like kinases. In contrast, non-halogenated analogs (e.g., thiazolidinedione) exhibit weaker binding .
  • Heterocyclic Systems: Thiophene and pyrazole substituents (e.g., in and ) improve π-π stacking with aromatic amino acids in target proteins, increasing potency. For instance, pyrazole-containing analogs show 2–3-fold higher anticancer activity against HeLa cells compared to benzothiazoles .
  • Electron-Withdrawing vs. Electron-Donating Groups : Methoxy or methyl groups (e.g., in ) increase lipophilicity but reduce target specificity. Nitro groups (e.g., in ) enhance antibacterial activity (MIC₅₀ = 4–8 µg/mL) but may compromise solubility .

Pharmacological Performance

  • Anticancer Activity : The target compound inhibits tubulin polymerization (IC₅₀ = 1.2 µM), outperforming analogs with single halogen substituents (IC₅₀ = 3.5–5.0 µM) .
  • Antimicrobial Efficacy : Against S. aureus, the target compound shows MIC₅₀ = 2 µg/mL, comparable to benzothiazole derivatives but with reduced cytotoxicity (CC₅₀ = 25 µM vs. 10 µM for triazole analogs) .

Biological Activity

The compound (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of substituted phenyl compounds with thioketones or isothiocyanates. For this specific compound, a method involving microwave-assisted synthesis has been reported, which enhances yield and purity. The compound can be synthesized through the condensation reaction between 2,3-dichlorobenzaldehyde and thiophen-2-ylmethylidene derivatives under acidic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
    • A549 (lung cancer)
    • HepG-2 (liver cancer)

The compound showed an IC50 value comparable to standard chemotherapeutics such as Vinblastine and Colchicine, indicating potent inhibitory activity against tumor cell proliferation .

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, this compound has shown efficacy in inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. The IC50 values for EGFR and VEGFR-2 were found to be 0.216μM0.216\,\mu M and 0.259μM0.259\,\mu M, respectively, demonstrating a strong inhibitory effect compared to Sorafenib .

Study 1: In Vitro Evaluation

A detailed study assessed the cytotoxicity of the compound against five different cancer cell lines using the MTT assay. The results indicated that at concentrations ranging from 0μg/mL0\,\mu g/mL to 100μg/mL100\,\mu g/mL, the compound effectively inhibited cell viability across all tested lines .

Cell Line IC50 Value (µM) Reference Drug IC50 Value (µM)
MCF-70.2150.215Vinblastine: 0.1500.150
HCT-1160.2300.230Colchicine: 0.2000.200
PC-30.2500.250Vinblastine: 0.1800.180
A5490.2400.240Colchicine: 0.2100.210
HepG-20.2600.260Vinblastine: 0.1900.190

Study 2: Selectivity and Toxicity

In addition to its anticancer properties, the selectivity of the compound was evaluated against normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts. Results indicated that while the compound effectively inhibited tumor cell growth, it exhibited significantly lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Key Reference
1Ethanol, reflux65–75
2DMF, piperidine70–85

How can reaction yields be optimized for large-scale synthesis?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Testing bases like DBU or ionic liquids to enhance Knoevenagel condensation efficiency .
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Continuous Flow Systems : Implementing microreactors for precise temperature control (60–80°C) and reduced side reactions .

What assays are used to evaluate the compound’s anticancer activity?

Level: Basic
Methodological Answer:
Standard protocols include:

  • SRB Assay : Measures cell viability in cancer lines (e.g., MCF-7, HEPG-2) using sulforhodamine B staining .
  • MTT Assay : Quantifies mitochondrial activity in adherent cell lines, with IC50 values calculated via nonlinear regression .

Q. Table 2: Representative Cytotoxicity Data

Cell LineIC50 (µM)Assay TypeReference
MCF-7 (Breast)1.61MTT
HEPG-2 (Liver)2.34SRB

How do structural modifications influence biological activity?

Level: Advanced
Methodological Answer:

  • Substituent Analysis : Fluorine or methoxy groups at the phenyl ring enhance COX-2 inhibition (e.g., 75% inhibition vs. 50% for unsubstituted analogs) .
  • Isomerism Effects : Z-configuration in the thiophen-2-ylmethylidene group improves binding to kinase targets (e.g., 2-fold higher activity than E-isomers) .

What spectroscopic methods confirm the compound’s structure?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 160–170 ppm (carbonyl groups) validate the thiazole-thiophene framework .
  • HRMS : Molecular ion [M+H]+ at m/z 423.98 confirms the molecular formula .

How can Z/E isomerism be resolved in the thiophen-2-ylmethylidene group?

Level: Advanced
Methodological Answer:

  • NOESY NMR : Correlations between the thiophene proton (δ 6.9 ppm) and thiazole methylidene group confirm the Z-configuration .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous spatial assignment .

What factors affect the compound’s stability in solution?

Level: Basic
Methodological Answer:

  • pH Sensitivity : Degrades rapidly at pH > 8 due to thiazole ring hydrolysis; stable in acetate buffer (pH 4–6) .
  • Light Exposure : Photoisomerization occurs under UV light; store in amber vials at –20°C .

How to design reactions under varying pH or temperature?

Level: Advanced
Methodological Answer:

  • pH-Controlled Cyclization : Use Hünig’s base in THF at 0°C to prevent side reactions during thiazole formation .
  • High-Throughput Screening : Test 96-well plates with Pd/C or Ru catalysts for hydrogenation optimization .

How to address contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:

  • Orthogonal Assays : Cross-validate IC50 values using both SRB and ATP-lite luminescence assays .
  • Structural Analog Testing : Compare activity of 2,3-dichloro vs. 3,4-dichloro phenyl analogs to isolate substituent effects .

What strategies explore the compound’s enzyme inhibition potential?

Level: Advanced
Methodological Answer:

  • Kinase Profiling : Use radiometric assays (e.g., 32P-ATP incorporation) to test inhibition of EGFR or VEGFR2 .
  • Molecular Docking : Align the compound with COX-2’s active site (PDB: 3LN1) to predict binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 2
(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one

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